molecular formula C10H7N3O B1493637 3H-Pyrimido[4,5-B]indol-4(9H)-one CAS No. 5719-50-6

3H-Pyrimido[4,5-B]indol-4(9H)-one

Cat. No.: B1493637
CAS No.: 5719-50-6
M. Wt: 185.18 g/mol
InChI Key: HGLOYSHAQVDDDZ-UHFFFAOYSA-N
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Description

3H-Pyrimido[4,5-B]indol-4(9H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a fused pyrimidine and indole ring system. The presence of these rings contributes to its diverse chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 3H-Pyrimido[4,5-B]indol-4(9H)-one are the RET kinase and TRK . These targets play a significant role in numerous cancers, including lung, thyroid, breast, pancreatic, and prostate .

Mode of Action

This compound interacts with its targets by inhibiting their activity. This compound is a dual RET/TRK inhibitor, meaning it can inhibit both RET and TRK . This dual inhibition can be utilized in tumors with both RET and TRK genetic backgrounds and can also provide blockade of fusions that are selected for from RET inhibitor treatments .

Biochemical Pathways

The compound affects the RET kinase signaling pathway, which is activated in numerous cancers . By inhibiting RET kinase, the compound can disrupt this signaling pathway, potentially slowing the growth of cancer cells .

Pharmacokinetics

It is known that selective inhibitors like this compound can lose efficacy over time due to the selective nature of the inhibitor placing darwinian-like pressure on the tumor to bypass treatment through the selection of novel oncogenic drivers .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of RET kinase signaling, which is activated in numerous cancers . This can result in the slowing of cancer cell growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s efficacy can be affected by the genetic background of the tumor. The compound is most effective in tumors with both RET and TRK genetic backgrounds .

Biochemical Analysis

Biochemical Properties

3H-Pyrimido[4,5-B]indol-4(9H)-one plays a crucial role in biochemical reactions, particularly in the maintenance and self-renewal of HSCs. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. Notably, it does not inhibit the aryl hydrocarbon receptor (AhR) pathway but collaborates with AhR antagonists to prevent the differentiation of acute myeloid leukemia (AML) cells in culture . This interaction highlights its potential in cancer research, particularly in maintaining the undifferentiated state of leukemia stem cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It enhances the self-renewal of HSCs by promoting the expansion of phenotypically primitive hematopoietic cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, when combined with cytokines, it significantly increases the number of CD34+ cells, which are crucial for hematopoiesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances the self-renewal of HSCs by interacting with proteins and enzymes involved in cell signaling pathways . This compound does not inhibit the AhR pathway but collaborates with AhR antagonists to prevent the differentiation of AML cells . Additionally, it influences gene expression by promoting the expansion of CD34+ cells, which are essential for hematopoiesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature (15 - 25°C) and can be stored for up to 12 months . Its stability in solution is less well-documented, and it is generally recommended to store it in DMSO at -20°C to avoid repeated freeze-thaw cycles . Over time, the compound continues to enhance the self-renewal of HSCs and maintain the undifferentiated state of AML cells in culture .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it promotes a concentration-dependent increase in the number of phenotypically primitive hematopoietic cells . At higher doses, it collaborates with AhR antagonists to prevent the differentiation of AML cells

Metabolic Pathways

This compound is involved in metabolic pathways that enhance the self-renewal of HSCs. It interacts with enzymes and cofactors that regulate cell signaling pathways and gene expression . This compound also affects metabolic flux and metabolite levels, promoting the expansion of CD34+ cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its low solubility in aqueous media necessitates its use in DMSO for cell culture applications . The compound’s localization and accumulation within cells are influenced by its interactions with specific biomolecules.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in enhancing the self-renewal of HSCs and maintaining the undifferentiated state of AML cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrimido[4,5-B]indol-4(9H)-one typically involves multicomponent reactions that allow for the formation of complex molecules through multiple bond formation efficiencies. One such method involves the use of ethanol as a reaction medium and a deep eutectic mixture as a catalyst . This approach is advantageous as it avoids the purification and isolation of intermediates, thereby minimizing solvent waste and enhancing the eco-compatibility of the protocol.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to ensure efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrimido[4,5-B]indol-4(9H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve mild temperatures and the use of non-hazardous solvents to ensure high yields and selectivity .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound’s structure.

Comparison with Similar Compounds

3H-Pyrimido[4,5-B]indol-4(9H)-one can be compared with other similar compounds, such as 9H-pyrimido[4,5-B]indoles and 5H-pyrido[4,3-B]indoles These compounds share structural similarities but may differ in their biological activities and chemical reactivity

Properties

IUPAC Name

3,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-8-6-3-1-2-4-7(6)13-9(8)11-5-12-10/h1-5H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLOYSHAQVDDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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